N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is a synthetic compound belonging to the indazole class of heterocycles, which are characterized by their fused benzene and pyrazole structures. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. The indazole framework is known for its presence in various pharmaceutical agents, and modifications to this structure can lead to compounds with enhanced therapeutic profiles.
The compound can be synthesized through various chemical reactions involving indazole derivatives and sulfonyl groups. Indazoles themselves can be derived from naturally occurring sources or synthesized through multiple methods, including cyclization reactions involving substituted hydrazones or other nitrogen-containing compounds .
N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is classified as an indazole derivative with a sulfonamide functional group. This classification places it within a broader category of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and analgesic properties .
The synthesis of N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide typically involves several key steps:
The synthesis may involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like column chromatography are typically employed for purification purposes.
The molecular structure of N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide features:
This configuration contributes to its unique chemical properties and biological activity.
Key molecular data include:
N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide can participate in various chemical reactions typical for indazoles and sulfonamides:
These reactions may require specific catalysts or reagents depending on the desired transformation, with conditions optimized for selectivity and yield.
The mechanism of action for N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is not fully elucidated but is hypothesized based on its structural features:
Experimental studies would be necessary to confirm specific interactions and elucidate precise mechanisms through techniques like molecular docking studies or biochemical assays.
N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is expected to exhibit:
Key chemical properties include:
Relevant data can be obtained through standard characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide has potential applications in:
Indazole derivatives have transitioned from synthetic curiosities to clinically indispensable therapeutics over five decades. The 1970s marked the introduction of bendazac, an anti-inflammatory agent featuring the 1H-indazole scaffold, which demonstrated the pharmacophoric potential of this heterocycle [3] [4]. This breakthrough catalyzed extensive exploration, leading to the 1980s development of lonidamine, an indazole-3-carboxylic acid derivative that exhibited potent anticancer activity through mitochondrial hexokinase inhibition [3]. The early 2000s witnessed a paradigm shift with molecularly targeted indazole derivatives: pazopanib (2009) emerged as a multi-kinase inhibitor for renal cell carcinoma, while axitinib (2012) achieved clinical success as a vascular endothelial growth factor receptor inhibitor [2] [3]. The pinnacle of this evolution arrived with poly(ADP-ribose) polymerase (PARP) inhibitors like niraparib (2017), which exploits the 1H-indazole core to induce synthetic lethality in BRCA-deficient tumors [1] [2]. These milestones underscore the indazole scaffold’s versatility in addressing diverse therapeutic targets.
Table 1: Historical Development of Clinically Impactful Indazole Derivatives
Era | Compound | Therapeutic Application | Structural Features |
---|---|---|---|
1970s | Bendazac | Anti-inflammatory, anti-cataract | 1H-Indazole-3-oxyacetic acid |
1980s | Lonidamine | Anticancer (mitochondrial targeting) | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid |
2000s | Pazopanib | Tyrosine kinase inhibitor (renal carcinoma) | 1H-Indazole with pyrimidine and sulfonamide |
2010s | Niraparib | PARP inhibitor (BRCA-mutant cancers) | 2-(4-Fluorophenyl)-1H-indazole-7-carboxamide |
The therapeutic efficacy of indazole derivatives is critically modulated by sulfonyl and carboxamide substituents, which govern target binding, solubility, and metabolic stability. The 1H-indazole tautomer predominates (>90% abundance) due to its thermodynamic stability over the 2H-form by 2.3–4.1 kcal/mol, enabling optimal hydrogen-bonding configurations with biological targets [4]. Carboxamide at the 7-position (as in MK-4827) forms bidentate hydrogen bonds with PARP1’s Ser904 and Gly863, yielding IC₅₀ values of 3.8 nM [1] [3]. This motif enhances water solubility and membrane permeability, addressing the lipophilicity challenges of unsubstituted indazoles. Sulfonyl groups, particularly in N-linked configurations (e.g., benzydamine), serve dual roles: they act as electron-withdrawing domains that stabilize the indazole ring and enable covalent interactions with cysteine residues in kinase domains [3] [5]. Van der Waals surface analysis reveals that para-sulfonamides on indazoles project into hydrophobic enzyme pockets, improving binding affinity by 10–100-fold versus non-sulfonylated analogs [5]. The stereoelectronic influence of these groups is evident in granisetron, where the carboxamide contributes to 5-HT₃ receptor antagonism, and in protease inhibitors where sulfonyl moieties coordinate catalytic aspartate residues [4].
Table 2: Functional Group Contributions to Indazole Bioactivity
Functional Group | Key Interactions | Impact on Pharmacokinetics | Exemplar Compounds |
---|---|---|---|
C7-Carboxamide | Bidentate H-bonding with kinase/PARP residues; π-stacking with Tyr/His | Increases aqueous solubility; reduces CYP3A4-mediated oxidation | MK-4827, Niraparib |
N-Sulfonyl | Salt bridges with Lys/Arg; hydrophobic filling of allosteric pockets | Modulates metabolic clearance via sulfotransferases | Benzydamine, Pazopanib |
Combined Sulfonyl-Carboxamide | Cooperative target engagement; allosteric modulation | Balanced log P (2–4); enhanced tissue penetration | User’s query compound |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2